molecular formula C18H20N2O5S B2801501 N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide CAS No. 2034481-62-2

N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide

Cat. No.: B2801501
CAS No.: 2034481-62-2
M. Wt: 376.43
InChI Key: QZCZUVSXJFVMLD-UHFFFAOYSA-N
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Description

N'-(2H-1,3-Benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl group and a thiophene-containing pentyl chain. The compound’s structure includes:

  • A central ethanediamide backbone.
  • A 2H-1,3-benzodioxol-5-yl substituent (a methylenedioxy aromatic ring).
  • A 5-hydroxy-3-(thiophen-2-yl)pentyl chain, which introduces sulfur-containing heterocyclic (thiophene) and hydroxyl functional groups.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-8-6-12(16-2-1-9-26-16)5-7-19-17(22)18(23)20-13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12,21H,5-8,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCZUVSXJFVMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide)

QOD, a structurally related ethanediamide derivative, shares the benzodioxolyl group but differs in its substituents:

  • Backbone : Ethanediamide.
  • Substituents: 2H-1,3-Benzodioxol-5-yl group. 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain (a tetrahydroquinoline derivative).
Structural and Functional Differences:
Feature Target Compound QOD
Aromatic Group Benzodioxolyl Benzodioxolyl
Chain Composition Thiophene, hydroxyl, pentyl Tetrahydroquinoline, ethyl
Heteroatoms Sulfur (thiophene), oxygen (hydroxyl) Nitrogen (tetrahydroquinoline)
Flexibility Higher (longer pentyl chain) Lower (shorter ethyl linker)

Comparative Analysis of Binding Modes

Molecular docking and cubic simulation box studies (Figure 2 in ) position QOD near falcipain-2’s active site, suggesting competitive inhibition. By analogy, the target compound’s thiophene group may interact with hydrophobic pockets, while the hydroxyl group could form hydrogen bonds with catalytic cysteine residues. However, the absence of experimental data for the target compound necessitates caution in extrapolating these findings.

Research Findings and Methodological Considerations

Structural Validation and Crystallography

  • Software : SHELX , WinGX , and ORTEP for structure refinement and visualization.
  • Validation : Tools like PLATON ensure geometric and thermal parameter accuracy.

Limitations and Knowledge Gaps

  • No direct pharmacological or crystallographic data for the target compound are cited in accessible literature.
  • QOD’s activity against falcipain-2 is inferred from structural simulations; similar studies are needed for the target compound.

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole and thiophene moieties. Key steps include:

  • Acylation: Reacting benzodioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate .
  • Coupling: Using coupling agents (e.g., EDC, HOBt) to link the hydroxy-pentyl-thiophene chain to the benzodioxole core under inert conditions (e.g., N₂ atmosphere) .
  • Purification: Chromatographic techniques (HPLC, flash chromatography) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (stepwise)Prevents thermal degradation
SolventAnhydrous DMFEnhances coupling efficiency
Catalyst1.2 eq. EDC/HOBtMinimizes racemization
Reaction Time12–24 hoursEnsures completion

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzodioxole (δ 5.9–6.1 ppm for dioxole protons) and thiophene (δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ at m/z 433.1425) .
  • HPLC: Quantifies purity (>95% using C18 column, 70:30 acetonitrile/water) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking: Predicts binding affinity to targets like falcipain-2 (antimalarial) or serotonin receptors (neurological pathways) using AutoDock Vina .
  • Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to assess interactions like hydrogen bonding with catalytic cysteine residues .
  • Quantum Mechanics (QM): Calculates charge distribution in the ethanediamide linker to explain its role in electron transfer .

Q. How to resolve contradictions in biological activity data across analogs?

Conflicting results (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Structural Variability: Compare with analogs like N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-4-isopropoxybenzamide (Table 1) .
  • Assay Conditions: Standardize pH (7.4 vs. 6.8) and co-solvents (DMSO ≤0.1%) to reduce false negatives .

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Key Structural Difference
Target CompoundFalcipain-20.85Ethanediamide linker
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)...Falcipain-23.2Benzamide vs. oxalamide
5-chloro-N-(...pentyl)-2-methoxy...COX-212.4Sulfonamide group

Q. What strategies mitigate stability and solubility challenges in experimental design?

  • Stability:
    • Avoid prolonged exposure to light (UV-sensitive benzodioxole) .
    • Store at –20°C in amber vials under argon .
  • Solubility:
    • Use co-solvents (e.g., 10% PEG-400 in PBS) for in vitro assays .
    • Derivatize hydroxyl groups with acetyl protection for in vivo studies .

Q. How to design experiments to probe reaction kinetics and side products?

  • In Situ Monitoring: Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) during acylation .
  • Kinetic Sampling: Quench aliquots at intervals (0, 2, 6, 12 hrs) for LC-MS analysis to identify intermediates (e.g., thiophene-oxidized byproducts) .
  • Side Product Mitigation: Add radical scavengers (e.g., BHT) during thiophene coupling to prevent polymerization .

Methodological Recommendations

  • Crystallography: Use SHELX programs for single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., R/S configuration at C5-hydroxy) .
  • Data Reproducibility: Validate synthetic batches via comparative NMR (Δδ ≤0.05 ppm) and replicate bioassays in triplicate .

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